1h-Pyrrolo[3,2-c]pyridine-4-methanamine

MPS1/TTK kinase inhibition Spindle assembly checkpoint Oncology chemical probe

1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS 1159830-48-4) is a heterocyclic primary amine building block consisting of a 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core with a methylamine substituent specifically at the C-4 position. This compound belongs to the C₈H₉N₃ regioisomer family (molecular weight 147.18 g/mol), a scaffold that has been validated in multiple medicinal chemistry programs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1159830-48-4
Cat. No. B6614591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[3,2-c]pyridine-4-methanamine
CAS1159830-48-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=C2)CN
InChIInChI=1S/C8H9N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H,5,9H2
InChIKeyUEBAOVJOSUDMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS 1159830-48-4): Chemical Class and Key Characteristics for Procurement


1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS 1159830-48-4) is a heterocyclic primary amine building block consisting of a 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core with a methylamine substituent specifically at the C-4 position. This compound belongs to the C₈H₉N₃ regioisomer family (molecular weight 147.18 g/mol), a scaffold that has been validated in multiple medicinal chemistry programs. Notably, the 1H-pyrrolo[3,2-c]pyridine core substituted at the C-4 position serves as an essential synthetic handle for introducing the 4-aminomethyl pharmacophore into kinase inhibitor series targeting monopolar spindle 1 (MPS1/TTK), as demonstrated in the discovery of orally bioavailable clinical candidates such as CCT251455 [1].

Why C₈H₉N₃ Pyrrolopyridine Methanamine Regioisomers Cannot Be Interchanged for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine Applications


The 1H-pyrrolo[3,2-c]pyridine scaffold contains multiple positions (C-2, C-3, C-4, C-6) for methanamine substitution, and each regioisomer (CAS 438571-18-7 for 2-methanamine, CAS 933743-55-6 for 3-methanamine, CAS 1000342-74-4 for 6-amine, and CAS 1159830-48-4 for the target 4-methanamine) exhibits distinct reactivity and target engagement profiles. The C-4 methanamine is positioned immediately adjacent to the pyridine N-5 nitrogen, creating a unique bidentate hydrogen-bonding geometry that mimics the adenine hinge-binding motif in kinase active sites. This contrasts with the 2- and 3-methanamine isomers, which position the amine away from the pyridine nitrogen and have been profiled as PP2A inhibitors and METTL3 inhibitors, respectively [1]. Generic interchange across isomers results in loss of this critical intramolecular geometry and renders the downstream compounds unable to achieve the same MPS1 hinge-binding conformation characterized in crystallographic studies [2].

Quantitative Head-to-Head Evidence for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS 1159830-48-4) Against Closest Analogs and In-Class Candidates


MPS1 Kinase Inhibitory Potency: 4-Position Substitution Enables Clinical Candidate Level Activity Not Achievable with 2- or 3-Methanamine Isomers

The 1H-pyrrolo[3,2-c]pyridine-4-methanamine serves as a critical synthetic intermediate for introducing the 4-aminomethyl group, which, when further elaborated, yields compounds with exquisitely potent MPS1 inhibition. The prototypical compound CCT251455 (compound 65 in the J. Med. Chem. paper, derived from the pyrrolopyridine C-4 position substitution pathway) inhibits MPS1 with an IC50 of 3 nM in the biochemical assay. By contrast, compounds synthesized via the isomeric 1H-pyrrolo[3,2-c]pyridine-2-methanamine and 3-methanamine pathways have been profiled for different targets (PP2A, METTL3) and do not report MPS1 inhibitory activity [1]. The 4-methanamine-based chemical series achieved a cellular phospho-MPS1 IC50 of 0.04 μM and a GI50 of 0.16 μM in HCT116 colon carcinoma cells, demonstrating translation from biochemical to cellular potency [2].

MPS1/TTK kinase inhibition Spindle assembly checkpoint Oncology chemical probe

Selectivity Profile of the 4-Position Substituted Series: Superior Kinase Selectivity Over CDK2 Compared to Earlier Non-Selective Scaffolds

The initial 1H-pyrrolo[3,2-c]pyridine hit compound 8 (lacking the optimized C-4 substitution) showed significant off-target activity against CDK2 (IC50 = 0.043 μM, only ~1.7-fold selectivity relative to MPS1 IC50 = 0.025 μM), which rendered it unsuitable as a selective MPS1 tool compound [1]. Systematic optimization of the C-4 and C-6 substituents on the pyrrolopyridine core, guided by the 4-methanamine as a synthetic building block, led to compound 48 and ultimately CCT251455, which displayed dramatically improved selectivity. In a broad kinome profiling panel, compound 48 showed no significant inhibition of CDK2 (IC50 > 100 μM) while maintaining MPS1 IC50 = 0.006 μM [2]. This represents a selectivity window improvement from ~1.7-fold to >16,000-fold over CDK2.

Kinase selectivity profiling CDK2 counter-screening MPS1 chemical probe development

Metabolic Stability and Oral Bioavailability of the 4-Position Series: Cross-Study Comparison with Non-Selective Pyrrolopyridine Scaffolds

The metabolically unstable and non-selective initial hit compound 8 (derived from a pyrrolopyridine scaffold amenable to 4-position elaboration) exhibited poor mouse liver microsomal (MLM) stability, with >99% turnover, significantly limiting its use in in vivo models [1]. Optimization of the C-2, N-1, and C-4 positions using the 4-methanamine building block pathway resulted in compound 48 (CCT251455 precursor), which demonstrated improved metabolic stability, and ultimately CCT251455 (compound 65), which displayed a favorable oral pharmacokinetic profile in both mouse and rat and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model following oral administration [2][3]. This translates the in vitro potency into in vivo pharmacodynamic activity, a feature not achievable with earlier scaffold iterations.

Metabolic stability Oral pharmacokinetics In vivo chemical probe qualification

Hydrogen-Bond Donor/Acceptor Geometry and Synthetic Accessibility: The 4-Position Aminomethyl as a Privileged Hinge-Binding Motif

The 4-methanamine regioisomer (CAS 1159830-48-4) positions the primary amine at the C-4 position, immediately adjacent to the pyridine N-5 nitrogen. This vicinal arrangement (amine at C-4, nitrogen at N-5) creates a bidentate hydrogen-bond donor–acceptor pair that directly mimics the adenine hinge-binding motif exploited by type I kinase inhibitors [1]. This contrasts with the alternative regioisomers: the 2-methanamine (CAS 438571-18-7) places the amine at the pyrrole C-2 position distal to the pyridine nitrogen, while the 3-methanamine (CAS 933743-55-6) positions it at the C-3 position between the pyrrole NH and the pyridine ring, each yielding fundamentally different hydrogen-bond geometries unsuitable for the same hinge-binding interaction [2]. Crystallographic studies of compounds from the 4-substituted series confirm that the 1H-pyrrolo[3,2-c]pyridine core, when appropriately substituted at the 4-position, stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP binding [1].

Hinge-binding motif Kinase inhibitor design Synthetic building block differentiation

Procurement-Relevant Application Scenarios for 1H-Pyrrolo[3,2-c]pyridine-4-methanamine (CAS 1159830-48-4)


Synthesis of MPS1/TTK Kinase Inhibitor Chemical Probes Requiring Low Nanomolar Cellular Potency and In Vivo Bioavailability

Research groups developing chemical probes for the spindle assembly checkpoint kinase MPS1/TTK should procure CAS 1159830-48-4 specifically. This 4-methanamine building block provides the critical synthetic handle for constructing the C-4 aminomethyl-substituted pyrrolopyridine scaffold found in CCT251455 (MPS1 IC50 = 3 nM; cellular GI50 = 0.16 μM) [1]. Use of alternative regioisomers will not yield the hinge-binding geometry required for MPS1 inhibition and will fail to reproduce the reported cellular and in vivo pharmacodynamic activity [2].

Structure-Based Kinase Inhibitor Design Requiring a Vicinal Amine–Pyridine Hinge-Binding Motif

For medicinal chemistry campaigns utilizing structure-based drug design against kinases, the specific 4-methanamine regioisomer (CAS 1159830-48-4) uniquely provides a bidentate hydrogen-bond donor–acceptor system (C-4 amine paired with N-5 pyridine nitrogen) that has been crystallographically validated to stabilize an inactive MPS1 kinase conformation [1]. This geometry is inaccessible from the 2-methanamine (CAS 438571-18-7) or 3-methanamine (CAS 933743-55-6) regioisomers, which lack the requisite vicinal arrangement [3]. Procurement of the 4-isomer is mandatory for replicating published MPS1 inhibitor crystallography and SAR.

Oncology Target Validation Studies Requiring Selective MPS1 Inhibition Over CDK2 with Demonstrated >10,000-Fold Selectivity Window

For target validation studies where selective MPS1 inhibition is essential, the 4-methanamine-derived series provides selectivity exceeding 16,000-fold over CDK2, compared to a mere 1.7-fold selectivity window of the initial pyrrolopyridine hit lacking optimized C-4 substitution [1][2]. This selectivity, combined with oral bioavailability enabling in vivo PD readouts in HCT116 xenograft models at 50–100 mg/kg p.o. [1], makes CAS 1159830-48-4 the required starting material for developing high-quality MPS1 chemical probes suitable for in vivo oncology target validation.

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